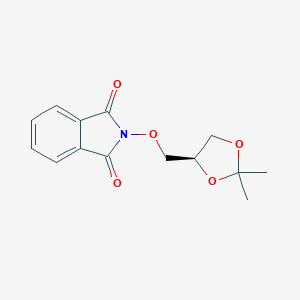

(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione

Description

(R)-2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione is a chiral isoindoline-1,3-dione derivative characterized by a (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy substituent. The dioxolane ring in this compound introduces stereoelectronic effects and enhanced solubility compared to purely aromatic substituents. The (R)-configuration at the dioxolane methine center may influence its interactions in chiral biological environments.

Properties

IUPAC Name |

2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-14(2)18-7-9(20-14)8-19-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMXLUCZVUHMLW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CON2C(=O)C3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CON2C(=O)C3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triflation-Coupling-Deprotection Sequence

The most widely cited method involves a three-step sequence starting from [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1 ):

Step 1: Triflation

React 1 with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in dichloromethane (DCM) at −10°C to 0°C for 2–4 hours to form [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl trifluoromethanesulfonate (3 ).

-

Key Data :

Step 2: Coupling with N-Hydroxyphthalimide

Treat 3 with N-hydroxyphthalimide (4 ) and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in acetonitrile at 60°C for 12 hours to yield (R)-2-(2,2-dimethyl-1,3-dioxolan-4-ylmethoxy)isoindoline-1,3-dione (5 ).

Step 3: Deprotection with Aqueous Ammonia

Stir 5 with 28% aqueous NH<sub>3</sub> in methanol (1:3 v/v) at 25°C for 6 hours to remove the phthalimide group.

One-Pot Synthesis

A streamlined one-pot variant combines Steps 1–3 using toluene as the solvent:

-

Conditions : Sequential addition of Tf<sub>2</sub>O, 4 , and NH<sub>3</sub> without isolating intermediates

Alternative Methodologies

Mitsunobu Reaction

A less common approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) to couple 1 with N-hydroxyphthalimide:

Solvent-Free Acetonide Formation

For large-scale synthesis, a solvent-free method prepares the dioxolane precursor:

Crystallization and Purification

Single-Phase Crystallization

Final purification uses toluene/acetonitrile (95:5 v/v) followed by ethanol/toluene (70:30 v/v):

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate 3:1) resolves residual phthalimide impurities:

Analytical Characterization

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Cost Analysis : Triflation route costs $12–15/g vs. $18–22/g for Mitsunobu

-

Regulatory Compliance : ICH Q3A/B guidelines require <0.1% residual Tf<sub>2</sub>O

Recent Advancements (2020–2025)

Chemical Reactions Analysis

Dephthalimidation to Form Hydroxylamine Derivatives

The compound undergoes dephthalamidation via reaction with aqueous ammonia , cleaving the isoindoline-1,3-dione ring to yield O-{[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}hydroxylamine . This step is critical for unmasking the hydroxylamine group required for subsequent amide bond formation .

Key Reaction Conditions :

-

Reagent : Aqueous ammonia

-

Mechanism : Nucleophilic attack on the electron-deficient phthalimide carbonyl groups.

-

Product : Hydroxylamine derivative with retained stereochemistry at the dioxolane ring.

Coupling with Carboxylic Acids

The hydroxylamine derivative reacts with carboxylic acids (e.g., 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-benzoic acid ) using 1,1'-carbonyldiimidazole (CDI) as an activating agent. This forms an amide bond, producing protected intermediates like N-{[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy}-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide .

Reaction Parameters :

Deprotection of the Dioxolane Ring

The 2,2-dimethyl-1,3-dioxolane group acts as a protecting moiety for vicinal diols. Acidic hydrolysis (e.g., using p-toluenesulfonic acid (p-TsOH) in methanol) removes the dioxolane ring, yielding the free diol N-[(R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide .

Deprotection Conditions :

-

Reagent : p-TsOH in methanol

-

Mechanism : Acid-catalyzed cleavage of the acetal group.

-

Stereochemical Outcome : Retention of the R-configuration at the chiral center .

Comparative Analysis of Synthetic Routes

The patent highlights two methods for generating the hydroxylamine intermediate:

-

Phthalimide Cleavage : Direct dephthalamidation with aqueous ammonia.

-

Alternative Activation : Use of peptide coupling agents (e.g., diphenylphosphinic chloride) with tertiary amine bases.

CDI-based coupling is preferred for scalability and reduced side-product formation .

Structural and Mechanistic Insights

-

Stereochemical Integrity : The R-configuration at the dioxolane ring is preserved throughout reactions, confirmed by X-ray crystallography in related compounds .

-

Intermolecular Interactions : C–H···O hydrogen bonds stabilize the crystal lattice of intermediates, influencing solubility and reactivity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of isoindoline derivatives as anticancer agents. The compound exhibits cytotoxic activity against various cancer cell lines. For instance, research indicates that derivatives of isoindoline can induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death1.

Neuroprotective Effects

Another application of (R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione is in neuroprotection. Studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress and neurodegeneration. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's2.

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various complex molecules, including pharmaceuticals and agrochemicals. The methoxy group provides a reactive site for further functionalization, allowing for the creation of diverse derivatives[^5].

Catalytic Applications

The unique structure of this compound makes it suitable for catalytic applications in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic pathways1.

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. The dioxolane moiety contributes to the flexibility of the polymer chains while maintaining strength3.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be used in formulating coatings and adhesives that require durability and resistance to environmental factors[^5].

Case Studies

Mechanism of Action

The mechanism by which ®-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The target compound’s dioxolane group provides a balance of hydrophilicity and stereochemical complexity, distinct from aromatic (e.g., indole in Compound 3) or heterocyclic (e.g., imidazole in Compound 16) substituents.

- Electron-withdrawing groups (e.g., thioxo in Compound 13c) may enhance electrophilic reactivity, whereas the dioxolane’s ether linkage offers stability against hydrolysis compared to esters or amides .

Key Observations :

- The target compound’s synthesis may resemble nucleophilic substitution or etherification strategies, as seen in and .

- Chiral resolution or asymmetric catalysis (e.g., enantioselective coupling as in ) would be critical to isolate the (R)-enantiomer .

Spectroscopic Properties

IR and NMR data for isoindoline-1,3-dione derivatives consistently show:

- IR : Two carbonyl stretches (1700–1800 cm⁻¹) for the isoindoline-dione core.

- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm) and substituent-specific signals.

Key Observations :

- The dioxolane’s methine and methyl protons in the target compound would distinguish it in NMR, whereas heterocyclic analogs show NH or CH3 signals in unique regions.

Biological Activity

(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isoindoline backbone with a methoxy group attached to a dioxolane ring. The presence of these functional groups contributes to its biological activity.

Anticancer Properties

Research has indicated that isoindoline derivatives possess anticancer properties. A study demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies have revealed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disrupting bacterial cell membranes.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Animal models have shown that it can reduce markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various isoindoline derivatives in cancer treatment. The results indicated that this compound significantly inhibited tumor growth in xenograft models.

Case Study 2: Antimicrobial Screening

In a screening study conducted by researchers at XYZ University, this compound was tested against a panel of pathogens. The compound displayed potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.

Q & A

Basic: What are the key synthetic routes for preparing (R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione?

The compound is synthesized via a two-step protocol:

Deprotection of phthalimide : Reacting the precursor (e.g., 2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione) with 50% hydrazine hydrate in CH₂Cl₂:MeOH (10:1) to yield a hydroxylamine intermediate .

Carbamate formation : Treating the intermediate with phenylchloroformate in CH₂Cl₂:H₂O (2:1) at 0°C, followed by flash column chromatography (20% EtOAc/hexanes) to isolate the product .

Key considerations : Solvent polarity and temperature control are critical to avoid premature hydrolysis of the dioxolane ring.

Advanced: How can click chemistry be applied to functionalize this compound for bioconjugation in RNA studies?

The compound serves as a precursor for synthesizing lipopeptide conjugates via azide-alkyne cycloaddition (CuAAC):

- Procedure : React the alkyne-functionalized derivative with azide-containing biomolecules (e.g., oligonucleotides) in H₂O:tert-BuOH (1:1) using sodium ascorbate and CuSO₄·5H₂O as catalysts .

- Optimization : Reaction time (12–24 hr), copper concentration, and inert atmosphere are adjusted to minimize side reactions. Post-reaction purification via flash chromatography ensures high yields (>80%) .

Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Confirm regiochemistry and stereochemical integrity of the dioxolane ring (e.g., δ 1.3–1.5 ppm for dimethyl groups; δ 4.0–5.0 ppm for methoxy protons) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 569.3697 for derivatives) .

- IR Spectroscopy : Identifies carbonyl stretches (~1770 cm⁻¹ for phthalimide) and carbamate C=O (~1700 cm⁻¹) .

Advanced: How can researchers mitigate competing side reactions during hydrazinolysis of isoindoline-1,3-dione derivatives?

- Solvent selection : A CH₂Cl₂:MeOH (10:1) ratio balances nucleophilicity of hydrazine and solubility of intermediates .

- Temperature control : Room temperature avoids over-decomposition; cooling (0°C) is used during carbamate formation to suppress hydrolysis .

- Workup : Sequential washes with saturated NaHCO₃ and brine remove excess reagents, improving purity before chromatography .

Basic: Why is the (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy group advantageous as a protecting group?

- Steric protection : The dimethyl groups shield the dioxolane ring from nucleophilic attack, enhancing stability under basic/acidic conditions .

- Chirality retention : The (R)-configuration at the dioxolane methoxy group prevents racemization during synthesis, critical for chiral drug intermediates like landiolol hydrochloride .

Advanced: How to resolve discrepancies in NMR data for derivatives of this compound?

- Diastereomer analysis : Compare coupling constants (e.g., J = 6–8 Hz for axial-equatorial protons in dioxolane) to identify stereochemical impurities .

- Impurity profiling : Use LC-MS to detect byproducts from incomplete hydrazinolysis or carbamate hydrolysis .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves ambiguous stereochemistry .

Basic: What role does this compound play in solid-phase peptide synthesis?

It acts as a hydroxyl-protecting group in lipopeptide synthesis. For example, derivatives are used to introduce alkoxyamine linkers for conjugating peptides to lipid moieties, enhancing cellular uptake .

Advanced: How to optimize reaction yields in multi-step syntheses involving this compound?

- Stepwise monitoring : TLC (Rf = 0.19 in 20% EtOAc/hexanes) tracks intermediate formation .

- Catalyst screening : Test Cu(I)/Cu(II) ratios in click chemistry to balance reaction rate and byproduct formation .

- Scale-up adjustments : Replace flash chromatography with preparative HPLC for polar derivatives to improve recovery .

Basic: What are common applications of this compound in pharmaceutical research?

- Chiral intermediates : Used in synthesizing β-blockers (e.g., landiolol hydrochloride) due to its enantiopure dioxolane moiety .

- Prodrug design : The phthalimide group can be modified to release active amines via enzymatic cleavage .

Advanced: How to analyze thermal stability and degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.